molecular formula C5H7ClO2 B109574 Cyclobutyl chloroformate CAS No. 81228-87-7

Cyclobutyl chloroformate

Cat. No. B109574
CAS RN: 81228-87-7
M. Wt: 134.56 g/mol
InChI Key: QPOSYIIMLMZMAZ-UHFFFAOYSA-N
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Description

Cyclobutyl chloroformate is a clear liquid that is denser than water . It is used to make other chemicals . It is formally an ester of chloroformic acid .


Synthesis Analysis

This compound can be synthesized from amines and phosgene . The reaction is facilitated by the in situ oxidative photochemical conversion of CHCl3 to COCl2 .


Molecular Structure Analysis

The this compound molecule contains a total of 15 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 four-membered ring .


Chemical Reactions Analysis

This compound is water reactive. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It is incompatible with strong oxidizing agents, alcohols, bases, including amines .


Physical And Chemical Properties Analysis

This compound is highly flammable and reacts with moisture in air to generate heat and hydrochloric acid fumes . It decomposes exothermically in water .

Scientific Research Applications

Cyclobutyl in Drug Design

Cyclobutyl, with its unique four-membered ring structure, has become increasingly important in drug design. It serves as an intermediate for synthesizing biomedical materials and as a critical framework in drug applications. Cyclobutyl drugs are categorized into various therapeutic fields, including tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. Specifically, platinum-based anticancer drugs containing cyclobutyl fragments have shown significant success in cancer treatment, suggesting the potential for further development of cyclobutyl-containing drugs (Ren, Pan, Zhang, & Rao, 2022).

Cyclobutyl-Containing Schiff Bases

The study of Schiff bases derived from cyclobutyl and related compounds has focused on intramolecular hydrogen bond formation. This research contributes to the understanding of the relationship between cycloalkyl ring size and proton position in hydrogen bonds, which is crucial for the development of new compounds with specific properties (Schilf et al., 2005).

Cyclobutane Malonoyl Peroxide in Alkene Dihydroxylation

Cyclobutane malonoyl peroxide has been utilized effectively for the dihydroxylation of alkenes. This process, involving a chloroform solution of the peroxide, leads to the formation of corresponding diols and demonstrates the application of cyclobutyl derivatives in synthetic chemistry (Jones & Tomkinson, 2012).

Cyclobutyl in Analytical Chemistry

Cyclobutyl carbamates of cellulose and amylose have been developed as chiral stationary phases (CSPs) for high-performance liquid chromatography and thin-layer chromatography. These CSPs are notable for their high resolving abilities and compatibility with various analytical techniques (Kubota, Yamamoto, & Okamoto, 2000).

Cyclobutyl Compounds in Antimicrobial Research

1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds have been synthesized and evaluated for their antimycobacterial activities. These compounds show promising activity against multidrug-resistant Mycobacterium tuberculosis, indicating the potential of cyclobutyl-containing compounds in antimicrobial drug development (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Mechanism of Action

Target of Action

Cyclobutyl chloroformate is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid Chloroformates in general are used as reagents in organic chemistry , suggesting that they interact with a wide range of organic compounds.

Mode of Action

This compound, like other chloroformates, is reactive and can participate in various chemical reactions. It is known to be water-reactive . It is incompatible with strong oxidizing agents, alcohols, bases, including amines . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Biochemical Pathways

Chloroformates are known to be used as reagents in organic chemistry , suggesting that they may participate in a variety of biochemical reactions.

Pharmacokinetics

It is known to be a volatile liquid and is water-reactive , which may influence its absorption and distribution.

Action Environment

This compound is known to be water-reactive , suggesting that its action, efficacy, and stability may be influenced by the presence of water. It is also incompatible with strong oxidizing agents, alcohols, bases, including amines , suggesting that these substances may also influence its action.

Safety and Hazards

Cyclobutyl chloroformate is toxic and corrosive. Contact may severely irritate skin, eyes, and mucous membranes. It is toxic by ingestion, inhalation, and skin absorption . It is also a fire risk .

properties

IUPAC Name

cyclobutyl carbonochloridate
Source PubChem
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InChI

InChI=1S/C5H7ClO2/c6-5(7)8-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSYIIMLMZMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Record name CYCLOBUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID601001865
Record name Cyclobutyl carbonochloridate
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Molecular Weight

134.56 g/mol
Source PubChem
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Physical Description

Cyclobutyl chloroformate appears as a clear liquid. Denser than water. Fire risk. Toxic and corrosive. Contact may severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CYCLOBUTYL CHLOROFORMATE
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CAS RN

81228-87-7
Record name CYCLOBUTYL CHLOROFORMATE
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Record name Cyclobutyl chloroformate
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Record name Cyclobutyl chloroformate
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Record name Cyclobutyl carbonochloridate
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Record name cyclobutyl carbonochloridate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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